molecular formula C16H12N2 B13739077 Pyrene-2,7-diamine

Pyrene-2,7-diamine

Cat. No.: B13739077
M. Wt: 232.28 g/mol
InChI Key: JSTHREDTMPIBEX-UHFFFAOYSA-N
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Description

Pyrene-2,7-diamine (CAS 64535-41-7) is a high-value aromatic diamine serving as a privileged scaffold in advanced materials research. Its core structure is the 2,7-diazapyrene system, where nitrogen atoms are incorporated at the 2 and 7 positions of the pyrene core. This positioning on the nodal planes of the pyrene's frontier orbitals dramatically influences the electronic structure, enabling fine-tuning of HOMO-LUMO energy levels and imparting intriguing photophysical and supramolecular properties . This compound is a critical precursor in developing materials for organic electronics, including organic light-emitting diodes (OLEDs) and molecular sensors . Its diamino functionality allows for further derivatization to create push-pull chromophores and complex molecular architectures. Researchers value this compound for its remarkable ability to interact with DNA and various charged or neutral guest molecules, making it a promising candidate in supramolecular chemistry for constructing defined assemblies and studying binding interactions . The product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

pyrene-2,7-diamine

InChI

InChI=1S/C16H12N2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H,17-18H2

InChI Key

JSTHREDTMPIBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)N)N

Origin of Product

United States

Synthetic Methodologies for Pyrene 2,7 Diamine and Its Regioisomeric Derivatives

Direct Functionalization Approaches

Direct functionalization methods involve the introduction of amino groups or their precursors onto a pre-existing pyrene (B120774) scaffold. These approaches are often more atom-economical but can face challenges in achieving the desired regioselectivity.

Ir-Catalyzed C-H Borylation and Subsequent Amination Strategies for 2,7-Positions

A powerful and regioselective method for the functionalization of the 2,7-positions of pyrene is through iridium-catalyzed C-H borylation. researchgate.netnih.gov This reaction utilizes an iridium catalyst, often generated in situ from [{Ir(μ-OMe)cod}2] and a bipyridine ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), to react with a boron source like bis(pinacolato)diboron (B136004) (B2pin2). researchgate.netnih.govnih.gov The steric bulk of the catalyst system preferentially directs the borylation to the less hindered 2 and 7 positions of the pyrene core, leading to the formation of 2,7-bis(Bpin)pyrene in high yield. researchgate.netrsc.org

This diborylated intermediate is a versatile platform for the synthesis of various 2,7-disubstituted pyrenes. researchgate.netacs.org For the synthesis of pyrene-2,7-diamine, the borylated pyrene can undergo subsequent amination reactions. One common method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.gov This reaction allows for the coupling of the boronic ester groups with a variety of amines, providing a direct route to 2,7-diaminopyrene derivatives. nih.gov The choice of amine and reaction conditions can be tailored to introduce different substituents on the nitrogen atoms.

Table 1: Key Features of Ir-Catalyzed C-H Borylation for 2,7-Functionalization

FeatureDescription
Catalyst System Typically [{Ir(μ-OMe)cod}2] with a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine). researchgate.netmdpi.com
Boron Source Bis(pinacolato)diboron (B2pin2) is commonly used. illinois.edu
Regioselectivity Highly selective for the 2 and 7 positions due to steric control. rsc.orgrsc.org
Intermediate Forms 2,7-bis(Bpin)pyrene, a versatile intermediate. researchgate.net
Subsequent Reactions The boronic esters can be converted to various functional groups, including amines via Buchwald-Hartwig amination. nih.gov

Electrophilic Aromatic Substitution Routes for Diamine Precursors

Direct electrophilic aromatic substitution on the pyrene core typically occurs at the more electron-rich 1, 3, 6, and 8 positions. rsc.org However, functionalization at the 2 and 7 positions can be achieved under specific conditions, often involving bulky electrophiles that are sterically hindered from attacking the more reactive sites. rsc.org For the synthesis of diamine precursors, nitration is a common electrophilic aromatic substitution reaction. While direct dinitration of pyrene at the 2 and 7 positions is challenging to achieve with high selectivity, it can be a potential route. The resulting dinitropyrene can then be reduced to this compound. The reduction of nitro groups to amines is a well-established transformation, often carried out using reducing agents like tin(II) chloride or catalytic hydrogenation.

Directed C–H Activation Methods for Selective 2,7-Functionalization

Directed C–H activation has emerged as a powerful tool for regioselective functionalization of aromatic compounds. mdpi.com In this approach, a directing group is installed on the pyrene core to guide a metal catalyst to a specific C–H bond. For 2,7-functionalization, a directing group at the 1-position can facilitate activation of the C–H bond at the 2-position. By employing a substrate with directing groups at both the 1 and 6 positions, it is possible to achieve difunctionalization at the 2 and 7 positions. rsc.orgresearchgate.net

Ruthenium(II)-catalyzed C–H activation has been successfully applied for the synthesis of 2- and 2,7-functionalized pyrene derivatives. rsc.orgresearchgate.net Using substrates like 1-(pyrid-2-yl)pyrene or 1,6-di(pyrid-2-yl)pyrene, the pyridyl group acts as a directing group, enabling the selective introduction of various functional groups at the desired positions. rsc.orgresearchgate.net While this method has been demonstrated for arylation, its application for the direct introduction of amino groups or their precursors is an area of ongoing research. researchgate.net

Indirect Synthetic Pathways

Indirect methods involve the synthesis of a modified pyrene core that facilitates functionalization at the 2 and 7 positions, followed by rearomatization to the pyrene system.

Functionalization via 4,5,9,10-Tetrahydropyrene (B1329359) Intermediates

A well-established indirect route to 2,7-disubstituted pyrenes involves the use of 4,5,9,10-tetrahydropyrene as an intermediate. rsc.orguky.edu The reduction of pyrene to 4,5,9,10-tetrahydropyrene alters the electronic properties of the aromatic rings, making the 2 and 7 positions more susceptible to electrophilic aromatic substitution. rsc.org

The synthesis of 2,7-disubstituted tetrahydropyrenes can be achieved with high regioselectivity. For instance, bromination of 4,5,9,10-tetrahydropyrene yields 2,7-dibromo-4,5,9,10-tetrahydropyrene. uky.edu This dibrominated intermediate can then be converted to the corresponding diamine through various methods, such as nucleophilic aromatic substitution or transition metal-catalyzed amination. The final step in this pathway is the dehydrogenation of the tetrahydropyrene core to restore the fully aromatic pyrene system. core.ac.uk This is typically achieved by heating with a dehydrogenating agent like palladium on carbon. core.ac.uk

Table 2: Comparison of Direct and Indirect Synthetic Approaches

ApproachAdvantagesDisadvantages
Direct Functionalization More atom-economical, fewer synthetic steps.Can be challenging to control regioselectivity.
Indirect Functionalization High regioselectivity for 2,7-substitution. rsc.orgMulti-step synthesis, may have lower overall yield. uky.edu

Oxidation-Coupling Routes to Pyrene-4,5,9,10-tetraone and Subsequent Diamine Formation

Another indirect approach involves the oxidation of pyrene to pyrene-4,5,9,10-tetraone. researchgate.netgoogle.com This tetraone is a key intermediate that can be further functionalized. researchgate.netmdpi.com The synthesis of pyrene-4,5,9,10-tetraone can be achieved through various oxidative methods. researchgate.net Once obtained, the tetraone can potentially be converted to a diamine derivative. For instance, amination of the quinone-like rings could be explored. The subsequent transformation of the carbonyl groups would be necessary to arrive at the final this compound structure. While less common for the specific synthesis of this compound, this route highlights the versatility of pyrene-4,5,9,10-tetraone as a building block in pyrene chemistry. acs.org

Asymmetric Functionalization Strategies for 2,7-Pyrene Derivatives

Direct asymmetric C-H functionalization of the pyrene core at the 2,7-positions to create chiral centers remains a formidable challenge in synthetic chemistry. The high symmetry of the pyrene molecule and the relative inertness of its C-H bonds make enantioselective transformations difficult. Current research has more frequently focused on regioselective functionalization rather than direct asymmetric induction on the pyrene backbone.

However, an alternative and effective strategy involves using functionalized 2,7-pyrene derivatives as building blocks for the synthesis of larger, chiral molecules. This approach leverages the rigid pyrene scaffold to construct complex, asymmetric architectures. One prominent example is the synthesis of pyrene-based asymmetric hexaarylbenzenes (HABs). gdut.edu.cn In this methodology, non-chiral but functionalized pyrene precursors undergo reactions to generate sterically hindered, propeller-shaped molecules that are chiral.

The synthesis begins with the preparation of functionalized pyrene intermediates, such as brominated or ethynyl-substituted pyrenes. These precursors are then subjected to a [4+2] cycloaddition, specifically a Diels-Alder reaction, with a suitable dienophile like 2,3,4,5-tetraphenylcyclopenta-2,4-dienone. gdut.edu.cn The steric hindrance and the specific substitution pattern on the pyrene starting material guide the formation of the final asymmetric HAB product. gdut.edu.cn This strategy successfully translates the 2,7-substitution pattern of the pyrene unit into a complex, chiral, three-dimensional structure.

Precursor Reaction Type Key Reagent Product Type Reference
7-tert-Butyl-1,3-bis((4-methoxyphenyl)ethynyl)pyreneDiels-Alder Reaction2,3,4,5-tetraphenylcyclopenta-2,4-dienoneAsymmetric Hexaarylbenzene gdut.edu.cn
7-(tert-butyl)-1-(4-methoxyphenyl)-3-((4-methoxyphenyl)ethynyl)pyreneDiels-Alder Reaction2,3,4,5-tetraphenylcyclopenta-2,4-dienoneAsymmetric Hexaarylbenzene gdut.edu.cn

This table outlines a strategy where achiral 2,7-pyrene derivatives are used to construct larger asymmetric molecules.

Orthogonal Cross-Coupling Reactions for Diverse 2,7-Disubstitution

Orthogonal cross-coupling provides a powerful strategy for the programmed synthesis of unsymmetrically disubstituted molecules. This approach relies on a substrate bearing two different reactive functional groups that can be selectively addressed by distinct catalytic cycles, allowing for the sequential introduction of different substituents. db-thueringen.denih.gov For the 2,7-disubstitution of pyrene, this method enables precise control over the final molecular structure, which is crucial for tuning its electronic and photophysical properties.

A highly effective entry into orthogonally functionalized 2,7-pyrene derivatives is through sequential iridium-catalyzed C-H borylation. nih.gov This method allows for the regioselective installation of boronic ester groups (e.g., Bpin) onto the pyrene core. By controlling the reaction stoichiometry and conditions, one can achieve mono-borylation at the 2-position, followed by a second, distinct functionalization at the 7-position, or proceed to a 2,7-bis(borylated) intermediate. nih.govresearchgate.net

For instance, starting with 2-bromopyrene, an iridium-catalyzed borylation can selectively install a pinacolboronate (Bpin) group at the 7-position, yielding 2-bromo-7-(Bpin)pyrene. This intermediate is an ideal platform for orthogonal cross-coupling, as the bromo and boryl groups exhibit different reactivity profiles. The bromo group can participate in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, while the Bpin group is also amenable to Suzuki-Miyaura coupling under different conditions. db-thueringen.denih.gov This allows for a two-step sequence where one group is reacted while the other remains intact, followed by the reaction of the second group.

This sequential approach provides a versatile and general method to synthesize 2,7-disubstituted pyrene derivatives containing two different functional groups, such as donor-acceptor architectures, which would be difficult to access through other methods. nih.gov

Starting Material Reaction 1 (Catalyst/Reagents) Intermediate Reaction 2 (Catalyst/Reagents) Final Product Type Reference
Pyrene[{Ir(μ-OMe)cod}₂], dtbpy, B₂pin₂2,7-Bis(Bpin)pyreneSuzuki-Miyaura: Pd(PPh₃)₄, K₂CO₃, Aryl-Br2,7-Diarylpyrene nih.gov
Pyrene[{Ir(μ-OMe)cod}₂], dtbpy, B₂pin₂2,7-Bis(Bpin)pyreneSonogashira: Pd(PPh₃)₄, CuI, Aryl-I2,7-Bis(alkynyl)pyrene nih.gov
2,7-Dibromopyrene (B9692)Buchwald-Hartwig: Pd₂(dba)₃, P(tBu)₃, NaOtBu, Amine--2,7-Di(amino)pyrene nih.gov
2-BromopyreneIr-catalyzed Borylation2-Bromo-7-(Bpin)pyreneSequential Suzuki-Miyaura and/or SonogashiraUnsymmetrical 2,7-Disubstituted Pyrene nih.gov

This table summarizes various cross-coupling reactions starting from functionalized 2,7-pyrene synthons, highlighting the pathway to diverse substitution patterns.

Electronic Structure and Photophysical Research of Pyrene 2,7 Diamine Systems

Fundamental Insights into Electronic Transitions in 2,7-Pyrene Systems

The electronic transitions of pyrene (B120774) are influenced by its high symmetry. A key feature of the pyrene scaffold is that the 2 and 7 positions are located on the nodal planes of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org In the parent pyrene molecule, this means that substituents at these positions generally have a minimal direct influence on the HOMO and LUMO energy levels. rsc.org

However, the introduction of substituents, particularly strong electron-donating or electron-withdrawing groups, can significantly perturb the electronic structure. While modification at the 1, 3, 6, and 8 positions tends to make the most substantial contributions to the HOMO-LUMO levels, functionalization at the 2,7-positions can lead to a reordering of the frontier orbitals. rsc.org Specifically, sufficiently strong donor or acceptor groups at the 2,7-positions can cause a switch in the energetic ordering of the HOMO with the HOMO-1 orbital, or the LUMO with the LUMO+1 orbital. acs.orgnih.govacs.org This unique behavior allows for the modulation of electronic properties in ways not achievable through substitution at other positions.

Modulation of Frontier Molecular Orbitals (HOMO-LUMO) via 2,7-Substitution

The strategic placement of functional groups at the 2 and 7 positions of the pyrene core is a powerful method for tuning its frontier molecular orbitals. This targeted substitution allows for precise control over the molecule's electronic and optical properties.

Creating a donor-acceptor (D-A) architecture by placing an electron-donating group (like an amino group) at one position and an electron-accepting group (like a cyano group) at the other is a well-established strategy to induce intramolecular charge transfer (CT) characteristics. In 2,7-disubstituted pyrene systems, the pyrene unit acts as a π-bridge facilitating this charge transfer in the excited state. acs.org

For example, in 2-cyano-7-(N,N-diethylamino)pyrene, the diethylamino group serves as the donor and the cyano group as the acceptor. acs.orgnih.gov Upon photoexcitation, an electron is promoted from a state that is largely localized on the donor and the pyrene ring to a state localized on the acceptor and the ring. This movement of electron density creates a CT excited state, which is often highly sensitive to the polarity of the surrounding medium. The emission from such compounds shows pronounced solvatochromism, where the emission maximum shifts to lower energies (red-shifts) in more polar solvents due to the stabilization of the polar CT excited state. acs.org This demonstrates that while the 2,7-positions are on the nodal planes of the primary frontier orbitals of pyrene, the pyrene core can still act as a moderately effective π-bridge for constructing D-A compounds. acs.orgnih.gov

This tuning of the band gap directly influences the excited state dynamics. A smaller band gap typically leads to absorption and emission at longer wavelengths. The nature of the excited state (i.e., whether it is a locally excited state or a charge-transfer state) dictates its lifetime and deactivation pathways. For instance, molecules with a strong CT character often exhibit dual fluorescence in certain solvents, corresponding to emission from both a locally excited state and the solvent-stabilized CT state. The dynamics, including the excited-state lifetime, are influenced by the efficiency of the charge transfer process and the stability of the resulting CT state. acs.org

Spectroscopic Characterization Methodologies in Research Contexts

A combination of advanced spectroscopic techniques is essential to fully elucidate the electronic structure and photophysical properties of Pyrene-2,7-diamine systems. acs.orgnih.govacs.org

UV-visible absorption and fluorescence emission spectroscopy are fundamental tools for characterizing these compounds. Absorption spectra reveal the energies of the electronic transitions from the ground state to various excited states. For 2,7-disubstituted pyrenes, the spectra often show characteristic features of the pyrene core, but the positions and intensities of the absorption bands are modulated by the substituents. acs.orgacs.org

Emission spectroscopy provides information about the lowest energy excited state. A key area of study for donor-acceptor pyrene systems is solvatochromism, where emission spectra are recorded in a series of solvents with varying polarity. The significant red-shift observed in the emission of 2-cyano-7-(N,N-diethylamino)pyrene when moving from a nonpolar solvent like hexane (B92381) to a polar one like acetonitrile (B52724) confirms the charge-transfer nature of the emitting state. acs.org

Table 1: Photophysical Data for 2-cyano-7-(N,N-diethylamino)pyrene in Various Solvents

SolventAbsorption λmax (nm)Emission λmax (nm)
Hexane399443
THF412511
MeCN416549

Data sourced from a study on a 2,7-disubstituted donor-acceptor pyrene derivative. acs.org

To understand the dynamics of the excited states, time-resolved fluorescence spectroscopy is employed. This technique measures the decay of the fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ). The lifetime is a critical parameter that reflects the rates of all de-excitation processes (both radiative and non-radiative) from the excited state. acs.orgnih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov Quantum yield measurements, in conjunction with lifetime data, allow for the calculation of the radiative and non-radiative decay rate constants, providing deep insight into the excited-state deactivation pathways. For donor-acceptor systems, these measurements can reveal how factors like solvent polarity affect the competition between radiative decay and non-radiative processes like internal conversion or intersystem crossing. acs.org

Table 2: Fluorescence Quantum Yields (Φf) and Lifetimes (τ) for 2-cyano-7-(N,N-diethylamino)pyrene

SolventQuantum Yield (Φf)Lifetime (τ) (ns)
Hexane0.8112.3
THF0.119.9
MeCN0.027.0

Data sourced from a study on a 2,7-disubstituted donor-acceptor pyrene derivative. acs.org

Pyrene 2,7 Diamine in Supramolecular Assembly and Host Guest Chemistry

Design Principles for Pyrene-Based Molecular Receptors

The substitution pattern on the pyrene (B120774) ring is crucial. While the 1, 3, 6, and 8 positions are the most electron-rich and favorable for electrophilic substitution, functionalization at the 2 and 7 positions, though more challenging, leads to unique linear and symmetric building blocks. researchgate.netrsc.org This specific substitution is essential for creating extended, well-defined structures. For instance, pyrene-2,7-dicarboxylic acid has been utilized to synthesize metal-organic frameworks (MOFs) like IRMOF-14, where the linear disposition of the carboxylate groups dictates the framework's topology. rsc.org

Another design principle involves the use of subcomponent self-assembly, where simple building blocks combine through dynamic covalent and coordinative bonds to form complex architectures. acs.orgacs.org This approach allows for the properties of the resulting cages and receptors to be readily modified by changing the constituent subcomponents. acs.org For example, combining isomeric pyrene-containing diamines with 2-formylpyridine and a metal ion like iron(II) can lead to tetrahedral cages with vastly different guest-binding properties, demonstrating the importance of the pyrene unit's positioning. acs.org

Furthermore, the incorporation of specific interaction motifs is a key design strategy. This includes engineering receptors capable of π-π stacking, hydrogen bonding, and electrostatic interactions to achieve selective guest recognition. acs.orgmdpi.com The electron-rich nature of the pyrene core can be paired with electron-deficient guests to drive assembly and binding through donor-acceptor interactions. acs.org The inherent fluorescence of the pyrene unit is another design element, allowing for the creation of sensors that signal guest binding through changes in emission. researchgate.netscispace.com

Self-Assembly of Pyrene-2,7-diamine Derived Supramolecular Architectures

The self-assembly of this compound and its analogues leads to a diverse range of supramolecular structures, driven by various non-covalent interactions. These processes can be directed by metal coordination, hydrogen bonding, and π-π stacking to form ordered architectures with specific functions. mdpi.com

Coordination Polymers and Metallacycles Utilizing 2,7-Diazapyrene (B1250610) Building Blocks

2,7-Diazapyrene, a nitrogen-containing analogue of pyrene, serves as an excellent building block for the construction of coordination polymers and metallacycles. rsc.org The nitrogen atoms provide coordination sites for metal ions, facilitating the formation of extended, ordered structures.

Coordination polymers have been synthesized using 2,7-diazapyrene as a ligand. For example, it has been used to link metal centers, such as silver(I), to form one-dimensional coordination polymers. rsc.org In these structures, the 2,7-diazapyrene units act as bridging ligands, connecting the metal ions into infinite chains. rsc.orgcapes.gov.br The interplay of coordination bonds and intermolecular aromatic interactions influences the final structure. rsc.org

Metallacycles, which are discrete, cyclic supramolecular entities, have also been self-assembled from 2,7-diazapyrene derivatives. rsc.orgresearchgate.net These are often formed by reacting a 2,7-diazapyrenium-based ligand with square-planar metal complexes of palladium(II) or platinum(II). rsc.orgresearchgate.net The resulting structures are typically rectangular, with the diazapyrene units forming the longer sides of the rectangle. researchgate.net These metallacycles possess well-defined cavities that can act as receptors for various guest molecules. rsc.orgresearchgate.net

Assembly Type Metal Ion Ligand Resulting Structure Reference
Coordination PolymerSilver(I)2,7-DiazapyreneOne-dimensional chains rsc.org
MetallacyclePalladium(II)2,7-Diazapyrenium saltRectangular M2L2 metallacycle researchgate.net
MetallacyclePlatinum(II)2,7-Diazapyrenium saltSquare-shaped metallocycles researchgate.net
Coordination OligomerZinc(II)2,7-DiazapyreneHeterogeneous coordination oligomer psu.edu

Metal-Induced Self-Assembled Systems with this compound Analogues

Metal-induced self-assembly is a powerful strategy for constructing complex, discrete supramolecular architectures from this compound analogues. This approach utilizes the coordination of metal ions to direct the assembly of organic ligands into well-defined structures such as cages, boxes, and helicates. acs.orgacs.org

A notable example is the formation of M4L6 tetrahedral cages through the subcomponent self-assembly of a pyrene-containing diamine, 2-formylpyridine, and an octahedral metal ion like iron(II) or zinc(II). acs.orgacs.org In these systems, small changes to the ligand's structure, such as the point of attachment to the pyrene core, can result in significant changes in the final architecture and its properties. acs.org For instance, a cage constructed from a 1,6-disubstituted pyrene derivative forms an enclosed cavity capable of encapsulating large guests, while the isomeric cage made from a 2,7-disubstituted pyrene has a more open structure and does not bind neutral guests. acs.org

Similarly, M2L2 box-like assemblies have been created. The reaction of a bis(3-aminophenyl)pyrene derivative with 2-formylpyridine and zinc(II) in a 1:2:1 ratio leads to a C2h-symmetric M2L2 box. acs.org This structure features two parallel pyrene units that can sandwich electron-deficient aromatic guests. acs.org

The thermodynamic landscape of these self-assembly processes can be influenced by intermolecular interactions. Favorable π-stacking interactions between electron-rich pyrene units and electron-deficient ligands, such as those based on naphthalenediimide (NDI), can drive the selective formation of heteroleptic M4L4L'2 sandwich complexes over their homoleptic counterparts. acs.org This demonstrates that donor-acceptor interactions can be a powerful tool for directing the outcome of complex self-assembly processes. acs.orgcam.ac.uk

Host-Guest Interactions and Molecular Recognition Phenomena

The unique cavities and aromatic surfaces of supramolecular architectures derived from this compound make them excellent hosts for a variety of guest molecules. Their ability to engage in specific non-covalent interactions underpins their function in molecular recognition.

Binding Studies with Planar Aromatic Guests and Fullerenes

The extended π-surfaces of pyrene-based hosts are particularly well-suited for binding planar polycyclic aromatic hydrocarbons (PAHs) and fullerenes. acs.org The encapsulation of these guests is often driven by favorable π-π stacking interactions within the host's cavity.

Iron(II)4L6 cages constructed from a 1,6-bis(4-aminophenyl)pyrene derivative have demonstrated the ability to encapsulate a range of large hydrophobic guests, including fullerenes (C60 and C70) and PAHs like coronene. acs.orgacs.org The binding of these guests can induce a conformational reorganization of the host cage to maximize the binding affinity, a phenomenon known as adaptive guest binding. acs.org For example, the addition of C60 or C70 to a solution of the cage can shift the equilibrium between different diastereomers of the cage to favor the one that binds the fullerene most strongly. acs.org

In contrast, the isomeric Fe4L6 cage built from a 2,7-bis(4-aminophenyl)pyrene derivative does not show an affinity for neutral hydrophobic guests. acs.org This is attributed to its more open and porous cavity, which does not provide a sufficiently enclosed microenvironment for effective guest binding. acs.orgacs.org This highlights the critical role of the ligand geometry in defining the host's recognition properties.

Rectangular metallacycles self-assembled from 2,7-diazapyrenium-based ligands have also been shown to function as receptors for PAHs such as pyrene, phenanthrene, and triphenylene. rsc.org These hosts can selectively extract PAHs from an organic phase into an aqueous phase, demonstrating their potential application in separation technologies. rsc.org

Host ArchitectureGuest Molecule(s)Key ObservationReference
Fe4L6 Cage (1,6-pyrene scaffold)C60, C70, CoroneneStrong 1:1 and 1:2 host-guest complex formation; adaptive reconfiguration of the host upon guest binding. acs.orgacs.org
Fe4L6 Cage (2,7-pyrene scaffold)Neutral hydrophobic guestsNo significant guest binding observed due to an open cavity structure. acs.orgacs.org
M2L2 Box (pyrene-based)Electron-deficient aromaticsSelective binding between two parallel pyrene subunits. acs.org
2,7-Diazapyrenium MetallacyclePyrene, Phenanthrene, TriphenyleneActs as a receptor for PAHs, enabling their extraction into an aqueous phase. rsc.org

Role of π-π Interactions and CH-π Interactions in Complexation

The primary driving forces for guest binding within pyrene-based hosts are non-covalent interactions, particularly π-π stacking and CH-π interactions.

π-π Interactions: These are attractive, noncovalent interactions between aromatic rings. In the context of pyrene-based host-guest systems, they occur between the electron-rich pyrene panels of the host and the π-systems of aromatic guests. acs.orgacs.org These interactions are crucial for the stability of the resulting complexes. The strength of these interactions can be modulated by the electronic properties of both the host and the guest. For example, donor-acceptor π-stacking, which occurs between an electron-rich aromatic system (like pyrene) and an electron-poor one (like a naphthalenediimide derivative or a fullerene), can be particularly strong and highly directional, leading to selective self-assembly and guest binding. acs.orgacs.org The typical distance for these interactions is around 3.3 to 3.8 Å. acs.orgresearchgate.net

The interplay between these interactions is fundamental to the molecular recognition capabilities of these systems. The specific geometry of the host, dictated by the 2,7-disubstitution pattern of the pyrene building block, preorganizes the aromatic surfaces to maximize these stabilizing interactions with complementary guests. acs.orgacs.org

Construction of Molecular Machines and Responsive Systems

The unique photophysical properties of the pyrene core, combined with the electronic influence of substituents at its 2- and 7-positions, make this compound and its derivatives attractive building blocks for the construction of molecular machines and responsive systems. These systems are designed to undergo a change in their properties or perform a specific function in response to an external stimulus, such as light, pH changes, or the presence of specific ions or molecules.

The amino groups at the 2,7-positions of the pyrene scaffold act as electron-donating moieties. rsc.org This donor characteristic is fundamental to creating donor-acceptor (D-A) type structures, which are a common design principle for responsive materials. researchgate.net In such systems, the interaction between the electron-donating this compound core and an electron-accepting unit can be modulated by external stimuli, leading to observable changes in the molecule's fluorescence or conformation. The modification of the 2- and 7-positions in pyrene can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the photophysical properties of the molecule. rsc.org

Research into 2,7-disubstituted pyrenes has laid the groundwork for their application in molecular machines. For instance, the synthesis of pyrene derivatives with various functional groups at the 2- and 7-positions has been explored to tune their electronic and photophysical properties. researchgate.net These studies have shown that substituents at these positions have a strong influence on the S1 ← S0 electronic transition, which is often associated with fluorescence. rsc.org This tunability is a key requirement for designing molecules that can act as switches or sensors.

A concrete example of a pyrene-containing molecular switch is found in a system based on a diarylethene (DAE) core functionalized with pyrene units. nih.gov While not directly using this compound as the central switch, this system incorporates pyrene moieties attached via a diamine linker, demonstrating the utility of pyrene's fluorescence in monitoring the state of a molecular machine. The diarylethene unit is a well-known photochromic switch that can exist in an open and a closed form, with the transition between states being controlled by irradiation with light of specific wavelengths.

In the open form of the diarylethene switch, the two pyrene units are spatially separated, and the molecule exhibits the characteristic monomer fluorescence of pyrene. nih.gov Upon irradiation with UV light, the diarylethene core undergoes cyclization to its closed form, bringing the two pyrene units into close proximity. This proximity allows for the formation of a pyrene excimer, which is characterized by a distinct, red-shifted emission. nih.gov The switching process can be reversed by irradiation with visible light, which reopens the diarylethene ring and restores the pyrene monomer emission. This light-induced switching between two distinct fluorescent states makes the molecule a functional photoswitch.

The table below summarizes the photophysical properties of a diarylethene-based molecular switch functionalized with pyrene (DAE-NH-Py), illustrating the significant changes in fluorescence that accompany the switching process in different solvents.

Compound StateSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Description of Change
DAE-NH-Py (Open)Methanol345378, 397Characteristic pyrene monomer fluorescence.
DAE-NH-Py (Closed)Methanol365, 530-Upon UV irradiation, the open form converts to the closed form, leading to quenching of the monomer fluorescence.
DAE-NH-Py (Open)Aqueous Solution357490In aqueous solution, intramolecular stacking leads to a red-shifted emission, indicative of excimer formation even in the open state.
DAE-NH-Py (Closed)Aqueous Solution365, 530-Upon UV irradiation, the excimer fluorescence is quenched as the closed form is generated.

Data sourced from research on bis-pyrene photo-switches. nih.gov

This example, while not a direct application of this compound as the core photoswitchable element, underscores the principle of using the sensitive fluorescence of pyrene derivatives to build and monitor responsive molecular systems. The amino groups of this compound provide convenient handles for covalently linking the pyrene core to other molecular components, enabling the construction of more complex and functional molecular machines. The development of porous organic polymers incorporating pyrene units further highlights the utility of this chromophore in creating materials for sensing applications, where the fluorescence of the polymer network is quenched or enhanced upon interaction with an analyte. mdpi.com

Pyrene 2,7 Diamine As a Building Block in Porous Crystalline Materials

Covalent Organic Frameworks (COFs) from Pyrene-2,7-diamine Precursors

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Current time information in St Louis, MO, US. The use of pyrene-based precursors, particularly those with amine functionalities, has led to the development of Pyrene-based COFs (PyCOFs) with significant potential in electronics and photocatalysis. rsc.orgresearchgate.net

Synthesis and Design of Pyrene-Based COFs (PyCOFs)

The design of PyCOFs leverages the geometric and electronic properties of pyrene (B120774) derivatives to create highly ordered, porous structures. acs.org The synthesis typically involves condensation reactions between multitopic building blocks, where the pyrene unit can act as a core or a linker. A common strategy is the Schiff base reaction, which involves the condensation of amine and aldehyde derivatives to form imine-linked COFs. rsc.orgmdpi.com

For instance, PyCOFs can be synthesized using 1,3,6,8-tetra(aminophenyl)pyrene (TAPA) as a four-connected amine linker, which reacts with various aldehyde-containing molecules. mdpi.com The choice of monomers, their symmetry, and the reaction conditions (e.g., solvothermal synthesis) are crucial in guiding the topology and crystallinity of the resulting framework. mdpi.commdpi.com Module-patterned polycondensation is another advanced strategy for the efficient synthesis of crystalline porous COFs, allowing for the connection of two pyrene units with different substitution positions. rsc.org

The synthesis of these materials often requires specific conditions to achieve high crystallinity and porosity, as detailed in the table below.

COF NameMonomersLinkage TypeSynthesis ConditionsRef.
PE-COF 1,3,6,8-tetra(aminophenyl)pyrene (TAPA), 4,4'-biphenyldicarboxaldehydeImineMesitylene/1,4-dioxane, 6 M AcOH, 120 °C, 3 days mdpi.com
PT-COF TAPA, 2,5-dihydroxyterephthalaldehydeImineDCB/n-BuOH, 6 M AcOH, 120 °C, 5 days mdpi.com
PP-COF TAPA, 1,4-benzenedicarboxaldehydeImineDCB/n-BuOH, 6 M AcOH, 120 °C, 5 days mdpi.com
PT-COF 2,7-diaminopyrene-4,5,9,10-tetraone (B13742370) (DAPT), triformylphloroglucinol (TFG)β-ketoenamineMesitylene/1,4-dioxane, 120 °C acs.org

Role of this compound as Amine Linkers in COF Formation

This compound and its derivatives are pivotal as amine linkers in the formation of COFs. In this role, the diamine unit acts as a linear or "bridge" segment connecting to multi-topic "node" units, often aldehydes, to extend the framework. diva-portal.org The amine groups provide the reactive sites for covalent bond formation, most commonly resulting in imine or amide linkages. researchgate.nettcichemicals.com

Impact of Linkage and Structural Features on COF Properties

The properties of PyCOFs are profoundly influenced by the type of covalent linkage and the structural features of the framework. nih.gov Different linkages, such as imine, vinylene, amide, and β-ketoenamine, impart distinct characteristics to the resulting material. researchgate.netresearchgate.net

Linkage Type: The chemical nature of the linkage affects the COF's stability, electronic properties, and functionality. Imine-linked COFs are widely studied, but β-ketoenamine linkages can offer enhanced chemical stability due to keto-enol tautomerization. acs.orgtcichemicals.com Vinylene linkages, creating fully conjugated systems, have been shown to result in a higher solid-state photoluminescence quantum yield compared to imine linkages. researchgate.net The introduction of amide linkages can improve hydrophilicity and charge separation efficiency. researchgate.net

Structural Features: The degree of π-conjugation, interlayer stacking, and pore environment are critical structural factors. nih.gov Enhanced π-π stacking interactions between the pyrene units can improve crystallinity and promote carrier separation and migration. researchgate.net Geometric isomers, arising from different relative orientations of linkages, can impact the stacking of the 2D layers and influence crystallinity. nih.gov The integration of electron donor (D) and acceptor (A) units into the framework is a key strategy to facilitate electron-hole separation and enhance photocatalytic activity. rsc.orgresearchgate.net

PropertyImine LinkageVinylene LinkageAmide Linkageβ-Ketoenamine LinkageRef.
Stability Moderate---Enhanced chemical stabilityHigh stability towards acid/base acs.orgresearchgate.nettcichemicals.com
PLQY 0.34%15.43%------ researchgate.net
Charge Transfer High energy barrier can impedePreferred charge transfer pathwayEnhanced charge separation--- researchgate.netresearchgate.net
Photoluminescence Quantum Yield

Research into Exciton (B1674681) Migration and Carrier Transport in PyCOFs

A significant area of research for PyCOFs is their application in optoelectronic and photovoltaic devices, which hinges on efficient exciton migration and charge carrier transport. rsc.org The inherent properties of the pyrene moiety, combined with the ordered structure of COFs, create pathways for energy and charge movement.

Research has shown that the eclipsed alignment of pyrene units in some COFs can significantly facilitate exciton migration and carrier transport. rsc.org The design of donor-acceptor (D-A) type COFs is a particularly effective strategy. researchgate.net In these systems, photoexcitation leads to charge transfer from the electron-donating pyrene unit to an electron-accepting unit, promoting the dissociation of excitons (electron-hole pairs) into free charge carriers. rsc.orgacs.org The spatial separation of donor and acceptor units into distinct stacking columns can create segregated one-dimensional channels for hole and electron transport, respectively, further enhancing charge separation. acs.org

Studies using transient photocurrent response and electrochemical impedance spectroscopy have provided direct evidence of photogenerated carrier transport in PyCOFs. rsc.org The distance between active sites within the framework has been identified as a critical parameter; optimizing this distance can shorten charge transfer pathways, inhibit carrier recombination, and ultimately boost photocatalytic efficiency for applications like hydrogen evolution. rsc.org

Metal-Organic Frameworks (MOFs) Incorporating this compound Derivatives

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters coordinated to organic ligands. researchgate.net The incorporation of pyrene-based linkers, specifically derivatives of this compound, allows for the synthesis of MOFs with unique photophysical and catalytic properties.

Pyrene-2,7-dicarboxylic Acid and 2,7-Diazapyrene (B1250610) as Bridging Ligands in MOF Synthesis

Derivatives such as Pyrene-2,7-dicarboxylic acid (H₂PDC) and 2,7-diazapyrene serve as crucial bridging organic ligands in the construction of MOFs. rsc.org The functional groups at the 2 and 7 positions coordinate with metal centers to form extended, porous networks.

Pyrene-2,7-dicarboxylic acid (H₂PDC) is a key 2,7-disubstituted building block. rsc.org Its carboxylate groups readily coordinate with metal ions. A notable example is its use in the synthesis of a zirconium-based MOF, NU-400, which is isostructural to UiO-67. beilstein-journals.orgnih.gov In this MOF, the H₂PDC linker connects Zr₆ metal nodes. nih.gov The pyrene core acts as an efficient photosensitizer, enabling the MOF to generate singlet oxygen upon UV light exposure for applications in photocatalytic oxidation. beilstein-journals.orgnih.gov Another significant example is IRMOF-14, a zinc-based MOF synthesized with H₂PDC, which has been studied for its potential in methane (B114726) storage and for its interesting optical and electronic properties when the metal is substituted. rsc.org

2,7-Diazapyrene is an azaaromatic scaffold that can act as a nitrogen-donating bridging ligand. rsc.org Its nitrogen atoms can coordinate with metal ions like copper(I) and silver(I) to construct 1D, 2D, and 3D coordination polymers. researchgate.netrsc.org The planar, electron-deficient nature of the 2,7-diazapyrene core also facilitates π-π stacking interactions, which can play a role in the assembly of the final supramolecular structure. researchgate.netsigmaaldrich.com The use of these pyrene-based ligands demonstrates how the rational design of organic linkers can be used to impart specific functionalities, such as luminescence and photocatalytic activity, into MOF architectures. rsc.org

MOF NameMetal IonOrganic LigandKey FeatureApplicationRef.
NU-400 Zirconium (Zr)Pyrene-2,7-dicarboxylic acidHighly stable, photosensitizing linkerPhotocatalytic oxidation of sulfur mustard simulants beilstein-journals.orgnih.gov
IRMOF-14 Zinc (Zn)Pyrene-2,7-dicarboxylic acidHighly porous, isoreticular structureMethane storage, optical materials rsc.org
{[Cu(2,7-diazapyrene)₂]PF₆} Copper (Cu)2,7-diazapyrene3D adamantoid network--- researchgate.net

Systematic Design of Pore Size and Functionality in Pyrene-MOFs

The systematic design of pore size and functionality in pyrene-based MOFs is a key strategy for developing materials with specific applications, such as gas storage and separation. rsc.orgnih.gov This approach involves the careful selection of organic linkers and metal ions to create a series of isoreticular MOFs, which share the same underlying framework topology but have different pore dimensions and chemical environments. nih.gov

A notable example involves the use of expanded organic struts like pyrene to increase the pore size of MOFs. nih.gov For instance, the isoreticular expansion of the MOF-5 framework has been demonstrated by incorporating linkers such as 1,4-benzenedicarboxylate (BDC), 4,4'-biphenyldicarboxylate (B8443884) (BPDC), and pyrene-2,7-dicarboxylic acid (PDC). This strategy allows for the incremental variation of pore sizes from 3.8 to 28.8 angstroms. nih.gov The functionalization of the pyrene linker itself, with groups like carboxylates, phosphonates, and sulfonates, further facilitates the generation of diverse MOF structures. rsc.orgscispace.com

The choice of metal ion also plays a crucial role in determining the final structure and properties of the MOF. For example, the synthesis of M-IRMOF-14, where M can be Zn, Cd, Be, Mg, Ca, or Sr, using pyrene-2,7-dicarboxylic acid (H₂PDC) as the linker, results in materials with different chemical bonding, electronic structures, and optical properties. rsc.org Similarly, in a series of MOFs with the formula M-TBAPy (where M = Al, Ga, In, and Sc) and the linker 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), the metal ion has been shown to affect the pyrene stacking distance, which in turn influences properties like CO2 uptake. epfl.chepfl.ch

The zirconium-based MOF, NU-1000, constructed from TBAPy linkers, exemplifies the creation of a highly porous structure with uniform hexagonal channels of approximately 31 Å in diameter and smaller triangular channels of 10 Å. rsc.org This hierarchical pore structure is a direct result of the specific coordination of the tetratopic pyrene-based ligand with the zirconium clusters. rsc.org

Table 1: Examples of Pyrene-Based MOFs with Varied Pore Sizes and Functionalities

MOF NameMetal IonOrganic LinkerKey Structural FeatureApplication Highlight
IRMOF-14Zn, Cd, Be, Mg, Ca, SrPyrene-2,7-dicarboxylic acid (H₂PDC)Isoreticular series with tunable properties. rsc.orgGas Adsorption
M-TBAPyAl, Ga, In, Sc1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy)Metal-dependent pyrene stacking distances. epfl.chepfl.chCO₂ Capture, Photocatalysis epfl.chdiva-portal.org
NU-1000Zr1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy)Large hexagonal (31 Å) and triangular (10 Å) channels. rsc.orgLuminescence Sensing, Photocatalysis rsc.orgrsc.org
Zn-MOFsZn1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) and additional ligandsVaried pore structures and presence of open-metal sites. nih.govacs.orgacs.orgCO₂ Adsorption

Research into Adsorption Characteristics and Confinement Effects in Pyrene-MOFs

The adsorption characteristics of pyrene-based MOFs are heavily influenced by their pore structure, topology, and chemical environment. nih.govacs.orgacs.org The extensive π-aromatic system of the pyrene core serves as a preferential binding site for polarizable molecules like CO₂. nih.gov Research has systematically investigated how factors such as pore size, open-metal sites (OMS), and framework charges impact gas adsorption. nih.govacs.orgacs.org

A key finding is the significant role of the "confinement effect" in frameworks with constricted pore structures. nih.govacs.orgacs.org This effect leads to stronger interactions between the MOF and guest molecules, such as CO₂, resulting in higher uptake at low pressures. nih.govacs.orgacs.orgepfl.ch For instance, in a study of Zn-based MOFs using the linker 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), it was found that frameworks with narrower pores and high binding energies performed better for CO₂ capture at low pressures. nih.govacs.org In contrast, at higher pressures, entropic effects become more dominant, and the total pore volume of the MOF is the primary driver for adsorption capacity. nih.govacs.orgacs.orgepfl.ch

The presence of open-metal sites and inherent charges within the framework are also identified as "CO₂-philic" characteristics that enhance adsorption. nih.govacs.orgacs.orgepfl.ch The specific binding sites for CO₂ within the pores of Zn-TBAPy MOFs have been analyzed, revealing diverse interactions due to the distinct chemical characteristics of the framework. acs.org

The choice of metal in isostructural pyrene-based MOFs can also influence adsorption properties. For example, in the M-TBAPy series (M = Al, Ga, In, Sc), the metal affects the pyrene stacking distance, which in turn impacts CO₂ uptake. epfl.chepfl.ch Furthermore, the isoreticular contraction of a Zr-based MOF, NU-1106, using a pyrene tetracarboxylate linker, has been shown to enhance Xe/Kr selectivity due to the compressed pore apertures and the interaction of the delocalized electrons of the pyrene linker with the more polarizable Xe. osti.gov

Table 2: CO₂ and N₂ Adsorption Data for Select Pyrene-Based MOFs

MOFPore Volume (cm³/g)CO₂ Uptake at 1 bar, 25°C (mmol/g)Key Adsorption Feature
Zn₂(TBAPy)0.28 acs.orgNot specified, but lower than Zn-(Ade)(TBAPy) at lower pressures acs.orgDistortion upon activation can affect adsorption sites. acs.org
Zn-(Ade)(TBAPy)0.29 acs.org1.75 acs.orgHighest CO₂ uptake in the studied series at 1 bar. acs.org
Zn-(6BA)(TBAPy)Not specifiedSurpasses Zn₂(TBAPy) at lower pressures in simulations acs.orgCharged framework with low affinity for N₂. acs.org

Post-Synthetic Modifications and Functionalization of Pyrene-Based MOFs

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-existing pyrene-based MOFs without altering their fundamental framework structure. scispace.comrsc.orgresearchgate.net This approach allows for the tailoring of the chemical and physical properties of the materials for specific applications. x-mol.com

One common PSM technique involves the incorporation of new metal ions or ligands into the MOF. scispace.comrsc.orgresearchgate.net For example, a Hf(IV)-based MOF with the UiO-66 topology was post-synthetically modified with a highly emissive pyrene-based chemodosimeter probe. rsc.org This modification drastically changed the emission behavior of the parent MOF, enabling it to act as a selective colorimetric and fluorometric dual-emissive sensor for cyanide ions. rsc.org The modification was confirmed by FT-IR and ¹H NMR spectroscopy, which showed the successful incorporation of the chemodosimeter. rsc.org

Another approach to PSM is the chemical transformation of the organic linkers within the framework. A strategy has been developed to extend the π-system of a covalent organic framework (COF) backbone, creating pyrene-fused azaacene COFs. x-mol.com This catalyst-free reaction yielded COFs with up to 33% conversion and resulted in intriguing new optical properties. x-mol.com

Functionalization can also be achieved during the synthesis process. In one instance, a pyrene-functionalized metal-organic framework (PCA-UiO-66) was synthesized in a one-pot approach using pyrenecarboxylic acid (PCA). nih.gov This material was then functionalized with a sVCAM-1-specific aptamer to create a fluorescent biosensor for the detection of a key biomarker for endothelial inflammation. nih.gov

Furthermore, the confinement within the pores of pyrene-based MOFs can be utilized for the synthesis of new materials. Chiral carbon nanodot (chirCND) arrays were synthesized within the pores of an achiral pyrene-based MOF, NU-1000. nih.gov The confinement and coordination interaction between the chirCNDs and the MOF framework induced strong circularly polarized luminescence in the resulting composite material. nih.gov

Applications of Pyrene 2,7 Diamine Derived Materials in Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials Research

Derivatives of pyrene-2,7-diamine are actively researched for their potential in OLEDs, particularly as fluorescent materials. worktribe.com The pyrene (B120774) core is known for its high fluorescence quantum yield and excellent thermal stability. researchgate.net However, a significant challenge with pyrene-based materials is the formation of excimers at high concentrations or in the solid state, which can quench luminescence and reduce device efficiency. worktribe.comresearchgate.net To overcome this, researchers focus on introducing bulky substituents at the 2,7-positions to inhibit π–π stacking interactions. worktribe.com

A notable example is a 2,7-functionalized pyrene derivative incorporating N-phenyl carbazole (B46965) moieties. This compound, when used as an emitter in an OLED, exhibited deep-blue photoluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (x = 0.16, y = 0.024) and a respectable external quantum efficiency (EQE) of 3.1%. worktribe.comresearchgate.net The introduction of donor and acceptor groups at the 2,7-positions of the pyrene core can create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures. This architectural design can induce intramolecular charge transfer (ICT), leading to tunable emission colors and improved device performance. acs.orgacs.org For instance, a pyrene[4,5-d]imidazole derivative demonstrated a high photoluminescence quantum yield (ηPL) of 45% in the solid state and achieved a maximum external quantum efficiency of 8.47% in a non-doped OLED. chinesechemsoc.org

DerivativeRoleEmission ColorCIE CoordinatesExternal Quantum Efficiency (EQE)Reference
2,7-disubstituted pyrene with N-phenyl carbazole moietiesEmitterDeep-Blue(0.16, 0.024)3.1% worktribe.comresearchgate.net
Pyrene[4,5-d]imidazole derivative (PyPPA)Emitter (non-doped)Blue(0.14, 0.13)8.47% chinesechemsoc.org
9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py)Emitter (non-doped)BlueNot Specified8.52% chinesechemsoc.org

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The unique electronic properties of this compound derivatives also make them suitable for applications in OPVs and DSSCs. researchgate.networktribe.com In these devices, the pyrene moiety can act as a core component of sensitizers or as a π-bridge to facilitate charge transfer. researchgate.netacs.org

This compound Analogs as Sensitizers and π-Bridges

In the context of DSSCs, a D–π–A structured 2,7-substituted pyrene dye, named ICP-3, was synthesized. researchgate.net In this molecule, a diphenylamine (B1679370) unit (donor) and a thienyl acrylic acid moiety (acceptor) are attached to the 2 and 7 positions of the pyrene core, which functions as a π-bridge. researchgate.net Density functional theory (DFT) calculations revealed effective charge transfer within the molecule upon light excitation. researchgate.netrsc.org When used as a sensitizer (B1316253) in a DSSC, ICP-3 achieved a power conversion efficiency (PCE) of 4.1% under standard AM 1.5 conditions. researchgate.netrsc.org

The modification of the 2 and 7 positions of the pyrene can reverse the order of the highest occupied molecular orbital (HOMO) and HOMO-1, and/or the lowest unoccupied molecular orbital (LUMO) and LUMO+1, thereby adjusting the band gap. rsc.org This tunability is crucial for designing efficient sensitizers that can match the energy levels of the semiconductor (e.g., TiO2) and the electrolyte in a solar cell. rsc.orgmdpi.com

Research on Charge Recombination Inhibition

A significant factor limiting the efficiency of solar cells is charge recombination, where photogenerated electrons and holes recombine before they can be collected. mdpi.comresearchgate.net The molecular structure of the sensitizer plays a critical role in mitigating this issue. Incorporating bulky groups or specific molecular geometries can create a barrier that hinders the recombination of electrons from the semiconductor's conduction band with the oxidized dye or the electrolyte. researchgate.net

For instance, the introduction of phenothiazine (B1677639) (PTZ) moieties between a triphenylamine (B166846) donor and a cyanoacrylic acid acceptor in an organic dye was shown to enhance non-planarity. researchgate.net This structural modification led to a higher photovoltage compared to a similar dye with only one PTZ unit, suggesting that the bent conformation induced by the PTZ spacer group effectively retards electron recombination. researchgate.net While this specific example does not directly involve this compound, the principle of using molecular design to inhibit charge recombination is highly relevant to the development of pyrene-based sensitizers. The strategic placement of substituents on the this compound scaffold can similarly influence the molecular conformation and create a protective layer to reduce recombination losses.

Organic Field-Effect Transistors (OFETs) and Semiconductor Research

This compound derivatives are also being explored as active materials in OFETs. worktribe.com The planar structure of the pyrene core facilitates close π–π stacking, which is conducive to high crystallinity and efficient charge transport, making it an attractive building block for organic semiconductors. researchgate.net

A series of 2,7-functionalized pyrene derivatives were synthesized and utilized as the active layer in organic thin-film transistors (TFTs). worktribe.com These compounds behaved as p-type organic semiconductors, with one derivative exhibiting a field-effect mobility as high as 0.018 cm² V⁻¹ s⁻¹ and a current on/off ratio of 10⁶. worktribe.com The introduction of nitrogen atoms at the 2 and 7 positions, as in 2,7-diazapyrene (B1250610), can lower the LUMO energy level, a desirable characteristic for n-type organic semiconductors. rsc.org Dihydro-2,7-diazapyrene derivatives have shown the potential for very low band gaps, making them promising for applications in OFETs and other electronic devices. rsc.org

CompoundSemiconductor TypeField-Effect Mobility (cm² V⁻¹ s⁻¹)Current On/Off RatioReference
2,7-functionalized pyrene derivative (110)p-type0.01810⁶ worktribe.com

Non-Linear Optical (NLO) Active Materials Research

The D-π-A architecture, which is beneficial for applications in OLEDs and OPVs, also makes this compound derivatives interesting for research in non-linear optical (NLO) materials. nih.gov NLO materials have potential applications in areas such as optical information storage and all-optical switching. nih.govmdpi.com

Research on pyrenyl Schiff base derivatives with a D-π-A structure has demonstrated reverse saturable absorption (RSA) due to two-photon absorption-induced excited state absorption. nih.gov This RSA effect is attributed to the large π-conjugated system and intramolecular charge transfer. nih.gov When these pyrenyl derivatives were incorporated into a polyurethane matrix, the resulting composite materials exhibited good optical limiting properties, combining the NLO activity of the pyrene derivative with the processability and stability of the polymer. nih.gov

Electrochemical Applications of this compound Derivatives

The redox properties of this compound and its derivatives open up possibilities for their use in various electrochemical applications. mdpi.com For example, polymers containing 2,7-diamino-9,9'-dioctylfluorene moieties, which share a similar diamine functionalization pattern, have been shown to exhibit electrochromic properties. mdpi.com These materials can change their color upon the application of an electrical potential, making them suitable for applications like smart windows. mdpi.com

Furthermore, the ability of 2,7-diazapyrenes to undergo redox conversions and interact with charged species suggests their potential use in electrochemical sensors. rsc.org For instance, a methylated 2,7-diazapyrene derivative has been shown to function as a redox-dependent receptor for aromatic carboxylates in water, highlighting its potential for sensing applications. rsc.org

Computational and Theoretical Investigations of Pyrene 2,7 Diamine Systems

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the ground-state properties of molecules. acs.orgabinit.org For pyrene (B120774) and its derivatives, DFT calculations are instrumental in determining optimized geometries, electronic properties, and chemical reactivity. scirp.org

Research on pyrene systems shows that DFT methods, such as those utilizing the B3LYP functional with a 6-311G** basis set, can accurately predict the planar geometry of the pyrene core. scirp.org The introduction of substituents, such as the amino groups in pyrene-2,7-diamine, influences the electronic landscape. The amino groups are electron-donating, which primarily affects the energy levels of the molecular orbitals.

A critical aspect of the electronic structure of 2,7-substituted pyrenes is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the parent pyrene molecule, the 2- and 7-positions are located on the nodal planes of both the HOMO and LUMO. rsc.orgnih.gov Consequently, substitution at these positions has a minimal effect on the HOMO-LUMO energy gap compared to substitution at other positions, such as the 1, 3, 6, and 8 positions, which make maximum contributions to these frontier orbitals. rsc.org However, the introduction of donor moieties like amino groups at the 2,7-positions can significantly destabilize the HOMO−1 orbital. rsc.org This unique feature leads to interesting photophysical behaviors and is a key aspect of the structure-property relationships in these compounds.

Table 1: Overview of Computational Methods and Their Applications

Computational Method Primary Application Investigated Properties
Density Functional Theory (DFT) Ground-state calculations Optimized geometries, electronic structures, HOMO/LUMO energies, reaction energetics. abinit.orgscirp.org
Time-Dependent DFT (TD-DFT) Excited-state calculations Electronic absorption spectra, excitation energies, transition characters (e.g., π-π*). researchgate.netrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the optical properties of molecules, such as their absorption and emission of light, it is necessary to study their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) has become a standard and popular method for this purpose. rsc.orgarxiv.org It allows for the calculation of excitation energies, which correspond to the absorption of photons, and helps in the interpretation of UV-visible absorption spectra. researchgate.net

For pyrene derivatives, TD-DFT calculations have been performed using various functionals, including B3LYP and the long-range-corrected CAM-B3LYP, to predict electronic transitions. nih.gov Studies on 2,7-functionalized pyrenes reveal that these substitutions have a strong influence on the lowest energy singlet excited state (S₁) transition, while having little effect on the second excited state (S₂) transition, which remains "pyrene-like". nih.gov The S₁ transition is often described as "substituent-influenced". nih.gov This is in stark contrast to 1-substituted pyrenes, where both the S₁ and S₂ excitations are significantly affected by the substituent. nih.gov The lowest excited state in these compounds typically arises from a HOMO → LUMO π-π* transition. researchgate.net

Molecular Dynamics Simulations for Supramolecular Assemblies

Molecular Dynamics (MD) simulations are a powerful computational technique used to understand the physical movements of atoms and molecules over time. researchgate.netnih.gov This method is particularly valuable for investigating the formation of large, ordered structures known as supramolecular assemblies, where molecules are held together by non-covalent interactions like hydrogen bonds and π-π stacking.

While specific MD studies on this compound are not extensively detailed in the literature, investigations into related systems, such as pyrene-substituted diamides (PDA), provide significant insight into the methodologies used. researchgate.netnih.gov Atomistic MD simulations can be employed to explore the self-assembly of monomers in solution. nih.gov These simulations can characterize the kinetic and thermodynamic states of the assembly process, including the formation of intermediate oligomers and the final polymer structure. researchgate.net Furthermore, advanced sampling methods in MD can delineate the transition pathways and free energy barriers between different configurations, revealing how factors like molecular flexibility and solvent interactions guide the formation of specific morphologies. nih.gov Such simulations have also been used to understand aggregation in other related systems, like polymers containing fluorene-2,7-diamine moieties, by modeling the interplay of π-π interactions and electrostatic forces. mdpi.com

Computational Insights into Structure-Property Relationships and Mechanistic Pathways

A central goal of computational studies is to establish clear relationships between a molecule's structure and its resulting properties. For pyrene derivatives, theoretical calculations are crucial for rationalizing observed photophysical and electronic behaviors. nih.govcore.ac.uk

Computational studies have definitively shown that the position of substitution on the pyrene core is a critical determinant of its properties. nih.gov As discussed, the unique electronic nature of the 2,7-positions, due to their location on the HOMO/LUMO nodal plane, means that derivatives like this compound exhibit a set of photophysical properties distinct from those of, for instance, 1-substituted pyrenes. nih.gov The strong influence on the S₁ transition and minimal impact on the S₂ transition in 2,7-derivatives is a key structure-property relationship rationalized by considering the nature of the molecular orbitals involved in these electronic excitations. nih.gov

Furthermore, computational methods can elucidate mechanistic pathways of chemical and photochemical processes. nih.gov By calculating the energies of reactants, transition states, and products, researchers can predict the most likely pathways for a reaction. For diazapyrenes, for example, computational studies are used to understand their electronic structure, which in turn provides insight into their reactivity and potential as functional materials. rsc.org These theoretical insights are invaluable for the rational design of new pyrene-based materials with tailored optical and electronic characteristics.

Theoretical Understanding of Nodal Planes and Orbital Order Reversal in 2,7-Substituted Pyrenes

The concept of nodal planes in molecular orbitals is fundamental to understanding the distinct properties of 2,7-substituted pyrenes. nih.gov In the parent pyrene molecule, a nodal plane passes through the C2 and C7 atoms for both the HOMO and LUMO. rsc.orgnih.gov This means the electron density for these frontier orbitals is zero at these positions.

Consequently, substituents at the 2,7-positions were initially thought to be electronically "inactive" as they would not significantly perturb the HOMO and LUMO energy levels. rsc.org However, detailed theoretical and experimental studies have revealed a more complex and interesting phenomenon: the modification of the 2- and 7-positions can lead to a reversal in the energetic ordering of the molecular orbitals. rsc.org Specifically, the introduction of electron-donating groups, such as the amino moieties in this compound, can destabilize (raise the energy of) the HOMO-1 orbital. rsc.org If this destabilization is significant enough, the HOMO-1 can become higher in energy than the original HOMO, effectively reversing their order. A similar reversal can occur between the LUMO and LUMO+1 orbitals upon substitution with electron-accepting groups. rsc.org This orbital order reversal is a powerful concept that explains how "inactive" positions can be used to fine-tune the electronic and photophysical properties of the pyrene chromophore. rsc.orgmpg.de

Table 2: Theoretical Effect of 2,7-Substitution on Pyrene Frontier Orbitals

Substituent Type at 2,7-positions Effect on HOMO-1 Effect on LUMO+1 Potential Outcome
Electron-Donating (e.g., -NH₂) Destabilized (Energy Increased) Minor Effect Reversal of HOMO / HOMO-1 order rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Pathways for Pyrene-2,7-diamine

Historically, the synthesis of 2,7-disubstituted pyrenes has been a synthetic challenge. rsc.org Older methods often involved multi-step, low-yielding processes, such as the reduction of pyrene (B120774) to 4,5,9,10-tetrahydropyrene (B1329359), followed by electrophilic substitution and subsequent re-aromatization. uky.edu However, recent advancements are paving the way for more efficient and selective synthetic routes.

A significant breakthrough has been the development of iridium-catalyzed direct C-H borylation of pyrene. researchgate.netnih.gov This method allows for the regiospecific introduction of boryl groups at the 2 and 7 positions, creating versatile intermediates like 2,7-bis(Bpin)pyrene. researchgate.netnih.gov These borylated pyrenes can then be converted to a variety of functional groups, including amines, through established chemical transformations like Buchwald-Hartwig cross-coupling reactions. nih.gov Future research will likely focus on optimizing these catalytic systems to improve yields, reduce catalyst loading, and expand the substrate scope, ultimately leading to more direct and cost-effective pathways to this compound.

The development of these novel synthetic methodologies is crucial for making this compound and its derivatives more accessible for a wide range of applications.

Exploration of this compound in Advanced Sensor Technologies (e.g., Acid Vapor Detection)

Pyrene and its derivatives are well-known for their unique fluorescence properties, which make them excellent candidates for chemical sensors. rsc.org The introduction of amino groups at the 2,7-positions of the pyrene core can significantly modulate its electronic properties, making this compound a promising platform for the development of advanced sensors. rsc.org

While specific studies on this compound for acid vapor detection are not yet widely reported, the basicity of the amino groups suggests a strong potential for this application. The protonation of the amino groups in the presence of acid vapors would lead to a significant change in the electronic structure and, consequently, the fluorescence properties of the molecule. This change could be a fluorescence quenching, a shift in the emission wavelength, or a change in the fluorescence lifetime, all of which can be used as a sensing signal.

Future research in this area should focus on the design and synthesis of thin films or nanoparticles incorporating this compound and characterizing their response to various acid vapors. The sensitivity, selectivity, and response time of these materials will be key parameters to investigate.

Integration of this compound in Bioimaging and Biomedical Sensing (Principles and Design)

The fluorescent properties of pyrene derivatives have been widely exploited in bioimaging and biomedical sensing. rsc.orgrsc.org The high fluorescence quantum yield and long fluorescence lifetime of the pyrene core are highly desirable for these applications. researchgate.net The introduction of amino groups allows for further functionalization, enabling the attachment of biomolecules or targeting moieties.

The design of this compound-based bioimaging probes would likely involve leveraging its intrinsic fluorescence. The amino groups can be used as anchor points to conjugate the molecule to peptides, antibodies, or other biomolecules to target specific cells or organelles. Furthermore, the sensitivity of the pyrene fluorescence to the local environment can be exploited to sense changes in polarity, viscosity, or the presence of specific analytes within a biological system. rsc.org For instance, the interaction of the diamine with specific metal ions or biomolecules could lead to a measurable change in its fluorescence, forming the basis of a biomedical sensor. mdpi.com

The principles behind the design of such probes would involve:

Biocompatibility: Ensuring the probe is non-toxic to living cells.

Photostability: The probe should be resistant to photobleaching under irradiation.

Brightness: A high product of molar absorptivity and fluorescence quantum yield is desired for sensitive detection.

Target Specificity: The probe should selectively accumulate in the target of interest.

Future research will focus on synthesizing and evaluating various this compound conjugates for their bioimaging and sensing capabilities in vitro and in vivo.

Research on Next-Generation this compound Based Functional Polymers and Hybrid Materials

This compound is a valuable building block for the synthesis of novel functional polymers and hybrid materials due to its rigid, planar structure and the presence of two reactive amino groups. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). uky.edu

One emerging area is the use of 2,7-diaminopyrene derivatives in the construction of Covalent Organic Frameworks (COFs). rsc.org COFs are a class of porous crystalline polymers with ordered structures and high surface areas. Pyrene-based COFs have shown promise in photocatalysis and energy storage. rsc.orgresearchgate.net The diamino functionality of this compound allows for its incorporation into COF structures through the formation of imine or other covalent bonds.

Furthermore, this compound can be used as a monomer for the synthesis of polyimides and other high-performance polymers. These polymers are expected to exhibit interesting photophysical and electronic properties due to the incorporation of the pyrene moiety into the polymer backbone. Hybrid materials, such as those combining this compound-based polymers with inorganic nanoparticles or carbon nanotubes, are also a promising area of research. acs.org These hybrids can exhibit synergistic properties, combining the processability and functionality of the polymer with the unique electronic or optical properties of the inorganic component. acs.org

Future research will likely focus on the synthesis of a wider range of polymers and COFs from this compound and its derivatives, and the detailed characterization of their properties and performance in various device applications.

Synergistic Experimental and Computational Research for Deeper Understanding and Prediction of Properties

A combined experimental and computational approach is crucial for a deeper understanding of the structure-property relationships in this compound and its derivatives. rsc.org Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic structure, molecular orbitals, and excited state properties of these molecules. rsc.orgrsc.org

These theoretical calculations can help to:

Predict molecular geometries and electronic properties: Understanding how the amino groups influence the planarity and electronic distribution of the pyrene core.

Rationalize experimental observations: Explaining the observed absorption and emission spectra, and the effect of solvents or binding events on these properties.

Guide the design of new materials: Screening potential derivatives with desired optical and electronic properties before their synthesis, thus saving time and resources.

For instance, DFT calculations have been used to study the impact of substituents on the HOMO and LUMO energy levels of pyrene derivatives, which is critical for designing materials for electronic devices. rsc.org Synergistic studies that closely integrate experimental synthesis and characterization with computational modeling will accelerate the development of new this compound-based materials with tailored functionalities. mdpi.com

Sustainable Synthesis and Application of this compound Based Systems

The principles of green chemistry are becoming increasingly important in chemical synthesis and materials science. acs.org Future research on this compound will likely focus on developing more sustainable synthetic routes and applications.

In terms of synthesis, this includes:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Catalytic methods: Employing catalytic reactions that are more atom-economical and generate less waste. acs.org

Energy efficiency: Developing synthetic methods that proceed under milder reaction conditions, such as lower temperatures and pressures. acs.org

The iridium-catalyzed borylation is a step in the right direction as it offers a more direct route to 2,7-functionalized pyrenes, potentially reducing the number of steps and the amount of waste generated. researchgate.netnih.gov

Regarding applications, the development of this compound-based materials for sustainable technologies is a key goal. This could include their use in:

Organic solar cells: As components of the active layer for converting sunlight into electricity.

Energy storage: As electrode materials in batteries or supercapacitors. acs.org

Environmental sensors: For the detection of pollutants in air or water.

By focusing on sustainable synthesis and applications, the full potential of this compound as a valuable chemical compound can be realized in an environmentally responsible manner.

Q & A

Q. What are the key structural features and physicochemical properties of pyrene-2,7-diamine that make it suitable for materials science applications?

this compound (C₁₆H₁₂N₂) is a planar polycyclic aromatic hydrocarbon with two amine groups at the 2,7-positions. Its high planarity and π-conjugation enable strong intermolecular interactions, while the amine groups facilitate covalent bonding in polymerization reactions. Key properties include a logP value of 4.91 (indicating moderate hydrophobicity) and a polar surface area (PSA) of 52.04 Ų, which influence solubility and reactivity in organic solvents . These traits make it ideal for constructing covalent organic frameworks (COFs) and photoconductive materials.

Q. What are the standard synthetic routes for this compound, and how do reaction conditions impact yield and purity?

A common synthesis starts with 2,7-dibromopyrene, where a Pd-catalyzed carbonylation reaction replaces bromine atoms with boronic acid groups, followed by amination. This method avoids hazardous organolithium reagents and achieves yields >70% under optimized conditions (DMF solvent, 120°C, acetic acid modulator). Impurities often arise from incomplete bromine substitution, requiring purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : Confirms amine functionalization and monitors reaction progress.
  • X-ray diffraction (XRD) : Resolves crystallinity in COFs (e.g., pore size: 1.73 nm in PPy-COF) .
  • UV-Vis and fluorescence spectroscopy : Evaluates optoelectronic properties (e.g., photoconductivity in thin films) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >320°C) .

Advanced Research Questions

Q. How can computational methods like DFT guide the design of this compound-based COFs for targeted electronic properties?

Density functional theory (DFT) predicts bandgap modulation by analyzing linker-metal interactions. For example, substituting Zn with Cd in M-IRMOF-14 reduces the bandgap from 2.5 eV to 2.1 eV, enhancing conductivity. Simulations also optimize linker geometry (e.g., pyrene-2,7-dicarboxylate in IRMOF-14) to stabilize B₃O₃ rings during COF assembly .

Q. What experimental challenges arise in achieving high crystallinity during 2D COF polymerization with this compound, and how can they be mitigated?

Challenges include amorphous domain formation and slow nucleation. In situ scanning tunneling microscopy reveals that crystalline domains emerge from amorphous layers at solid-liquid interfaces. Optimizing solvent (e.g., DMF vs. aqueous systems) and temperature (120–150°C) improves nucleation rates. Defect density can be reduced by controlling monomer concentration and reaction time .

Q. How do contradictions in photoconductivity data for this compound-based COFs arise, and what methodologies resolve them?

Discrepancies in photocurrent measurements (e.g., PPy-COF’s on-off ratio of 8.0 × 10⁴ vs. TP-COF’s lower performance) stem from variations in film morphology and electrode alignment. Atomic force microscopy (AFM) and grazing-incidence XRD correlate crystallinity with photoresponse. Standardized testing under inert atmospheres minimizes oxidative degradation .

Q. What strategies enhance the scalability of this compound synthesis while maintaining environmental sustainability?

Continuous flow reactors reduce reaction times and waste. Solvent recovery systems (e.g., DMF distillation) and Pd catalyst recycling (via supported catalysts on carbon matrices) improve atom economy. Life-cycle assessments (LCAs) compare the environmental impact of Pd-catalyzed routes vs. traditional methods .

Methodological Considerations

Q. How should researchers design experiments to validate computational predictions for this compound derivatives?

  • Step 1 : Perform DFT calculations to predict properties (e.g., bandgap, binding energy).
  • Step 2 : Synthesize derivatives using protocols in .
  • Step 3 : Characterize experimentally (XRD, UV-Vis) and compare with computational data.
  • Step 4 : Iterate by adjusting substituents (e.g., electron-withdrawing groups) to align theory and experiment .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound reactivity studies?

Use multivariate analysis (e.g., principal component analysis) to isolate variables (solvent, temperature) affecting yield. Bayesian regression models quantify uncertainty in kinetic studies, while error-propagation techniques assess reproducibility across batches .

Tables

Table 1 : Key Properties of this compound vs. Analogues

PropertyThis compound2,7-Naphthalenediamine
Molecular Weight232.28 g/mol158.20 g/mol
logP4.913.20
Melting Point>320°C250°C (decomposes)
PhotoconductivityHigh (COFs)Low
Primary ApplicationCOFs, SemiconductorsDye intermediates
Sources:

Table 2 : Optimization Parameters for COF Synthesis

ParameterOptimal RangeImpact on Crystallinity
Temperature120–150°CHigher → Faster nucleation
SolventDMF/water mixturesReduces amorphous phases
Reaction Time48–72 hoursLonger → Larger domains
Monomer Concentration0.1–0.5 MHigher → Defect mitigation
Sources:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.